molecular formula C10H7F2N B8423702 6,7-Difluoro-5-methyl-isoquinoline

6,7-Difluoro-5-methyl-isoquinoline

Cat. No. B8423702
M. Wt: 179.17 g/mol
InChI Key: DTRQEVJYWULRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-5-methyl-isoquinoline is a useful research compound. Its molecular formula is C10H7F2N and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Difluoro-5-methyl-isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Difluoro-5-methyl-isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7-Difluoro-5-methyl-isoquinoline

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

IUPAC Name

6,7-difluoro-5-methylisoquinoline

InChI

InChI=1S/C10H7F2N/c1-6-8-2-3-13-5-7(8)4-9(11)10(6)12/h2-5H,1H3

InChI Key

DTRQEVJYWULRRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=CC(=C1F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminium trichloride (112 g, 838 mmol) was suspended in dichloromethane (250 mL) at 0° C. A solution of N-(3,4-difluoro-2-methylbenzyl)-N-(2,2-dimethoxyethyl)-4-methylphenyl-sulphonylamine (42, 68.3 g) in dichloromethane (250 mL) was added. The reaction mixture was heated at 50° C. for 2 hours, before being cooled to 0° C. and poured on ice. The organic layer was separated, and the aqueous layer extracted twice more with dichloromethane/isopropanol (3:1). The combined organic phase was extracted twice with saturated sodium bicarbonate solution and dried over magnesium sulphate, before filtration and evaporation gave 63.5 g of crude dark brown semi-solid product. This was purified by chromatography on silica gel. Elution with ethyl acetate/heptane (5%:95% to 35%:65%) gave 11.3 g of the title compound 43 as a tan-coloured solid. Rt=0.86 min (Method 10). Detected mass: 180.1 (M+H+).
Quantity
112 g
Type
reactant
Reaction Step One
Name
N-(3,4-difluoro-2-methylbenzyl)-N-(2,2-dimethoxyethyl)-4-methylphenyl-sulphonylamine
Quantity
68.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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